molecular formula C10H13NO2 B2389814 (7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine CAS No. 919016-95-8

(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine

Cat. No.: B2389814
CAS No.: 919016-95-8
M. Wt: 179.219
InChI Key: QAILQHJDHDCILG-UHFFFAOYSA-N
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Description

(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine is an organic compound that belongs to the class of benzodioxins This compound is characterized by a benzodioxin ring structure with a methylamine group attached to it

Mechanism of Action

Target of Action

Similar compounds that combine sulfonamide and benzodioxane fragments have been shown to exhibit antibacterial properties .

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit bacterial biofilm growth

Biochemical Pathways

Given the potential antibacterial properties of similar compounds , it’s possible that this compound may interfere with pathways essential for bacterial growth and biofilm formation.

Pharmacokinetics

The compound is a solid at room temperature and has a molecular weight of 20165 , which may influence its pharmacokinetic properties.

Result of Action

Similar compounds have been shown to inhibit bacterial biofilm growth , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine typically involves the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions. Common reagents for this step include methyl iodide or methyl bromide.

    Attachment of the Methylamine Group: The final step involves the introduction of the methylamine group. This can be achieved through reductive amination reactions using reagents such as sodium cyanoborohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, thiols, and amines are used under various conditions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dihydro-1,4-benzodioxin-6-yl)methylamine: Lacks the methyl group at the 7-position.

    (7-Methyl-1,4-benzodioxin-6-yl)methylamine: Lacks the dihydro component.

    (7-Methyl-2,3-dihydro-1,4-benzodioxin-5-yl)methylamine: Methyl group is at a different position.

Uniqueness

(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine is unique due to the specific positioning of the methyl and methylamine groups on the benzodioxin ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-9-10(5-8(7)6-11)13-3-2-12-9/h4-5H,2-3,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAILQHJDHDCILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1CN)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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